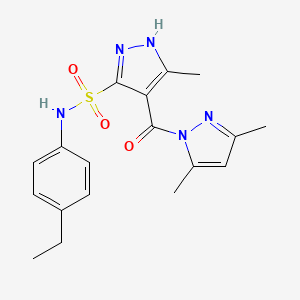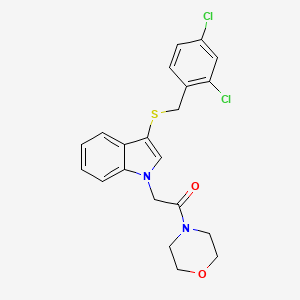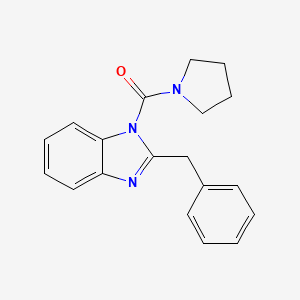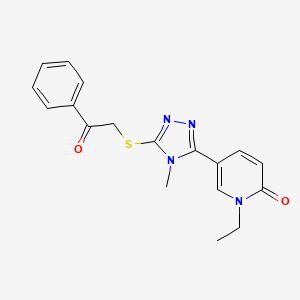![molecular formula C11H18N4O2 B2874735 3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea CAS No. 1795904-24-3](/img/structure/B2874735.png)
3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is also known as CDU, and its chemical formula is C13H20N4O2.
Aplicaciones Científicas De Investigación
CDU has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CDU is in the field of medicinal chemistry. CDU has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CDU has been shown to possess antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of CDU is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. CDU has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and survival of cancer cells. Additionally, CDU has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
CDU has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of tyrosine kinase activity, which leads to the activation of apoptotic pathways. CDU has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA replication and cell division. Additionally, CDU has been found to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDU has several advantages for lab experiments, including its easy synthesis, potent antitumor activity, and broad-spectrum antimicrobial and antiviral properties. However, there are also some limitations associated with CDU, including its potential toxicity and limited solubility in water. These limitations may make it difficult to use CDU in certain experiments or applications.
Direcciones Futuras
There are several future directions for research on CDU. One area of research is the development of new analogs of CDU with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of CDU, which may lead to the identification of new targets for cancer therapy. Additionally, CDU may have potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders, which warrant further investigation.
Métodos De Síntesis
The synthesis of CDU involves the reaction of 4-piperidone with 2-cyanoacetic acid followed by the reaction of the resulting product with dimethylurea. The final product is obtained after purification through recrystallization. The synthesis of CDU has been reported in various studies, and it has been found to be a relatively simple and efficient process.
Propiedades
IUPAC Name |
3-[1-(2-cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-14(2)11(17)13-9-4-7-15(8-5-9)10(16)3-6-12/h9H,3-5,7-8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCKJBWDOVDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)
![(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874659.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2874661.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874662.png)

![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)


![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)